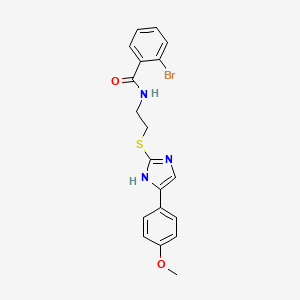

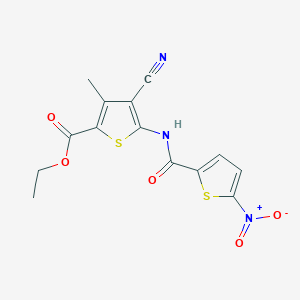

N-benzyl-3-(4-ethylphenyl)sulfonylquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(4-ethylphenyl)sulfonylquinolin-4-amine (BEPSQA) is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. BEPSQA has been found to exhibit interesting properties that make it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Transformations :

- N-benzyl-3-(4-ethylphenyl)sulfonylquinolin-4-amine derivatives are used in the synthesis of tetrahydroisoquinolines through intramolecular electrophilic aromatic substitution reactions, as demonstrated by Craig et al. (1992) in their study on the synthesis of tetrahydroisoquinolines via Pummerer-derived substituted N-benzyl-N-tosyl-α-aminothionium ions (Craig, Daniels, & Mackenzie, 1992).

- Zhang et al. (2016) developed a tert-butyl hydroperoxide mediated cycloaddition method for synthesizing 3-arylsulfonylquinoline derivatives, highlighting the importance of these compounds in pharmaceutical drug development (Zhang et al., 2016).

Pharmaceutical Applications :

- Parai et al. (2008) synthesized a series of benzene and isoquinoline sulfonamide derivatives, which showed antimalarial activity against Plasmodium falciparum, indicating potential pharmaceutical applications (Parai, Panda, Srivastava, & Puri, 2008).

Methodological Advances in Chemistry :

- Roane and Daugulis (2016) reported a copper-catalyzed, aminoquinoline-assisted amination of β-C(sp(2))-H bonds of benzoic acid derivatives, demonstrating the versatility of these compounds in methodological chemistry (Roane & Daugulis, 2016).

Advanced Organic Synthesis Techniques :

- Togo et al. (1998) explored the synthesis of 1,2,3,4-tetrahydroquinoline derivatives through radical amidation onto aromatic rings using sulfonamides of primary amines, highlighting advanced techniques in organic synthesis (Togo et al., 1998).

Natural Product Synthesis :

- Padwa et al. (2002) utilized alpha-sulfinylenamides in a tandem Pummerer/Mannich cyclization cascade to produce fused isoquinoline lactams, an approach suited for the assembly of natural product scaffolds (Padwa et al., 2002).

properties

IUPAC Name |

N-benzyl-3-(4-ethylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-2-18-12-14-20(15-13-18)29(27,28)23-17-25-22-11-7-6-10-21(22)24(23)26-16-19-8-4-3-5-9-19/h3-15,17H,2,16H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQQJFQGVUIMBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,2R)-2-phenylcyclopropyl]acetic acid](/img/structure/B2435682.png)

![ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435691.png)

![4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2435693.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2435694.png)

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide](/img/structure/B2435699.png)

![N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2435704.png)